molecular formula C11H16N4O B2992240 N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide CAS No. 1379204-80-4

N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B2992240
CAS No.: 1379204-80-4
M. Wt: 220.276
InChI Key: ZVXAROMXPLDLIO-UHFFFAOYSA-N
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Description

N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide is an acetamide derivative featuring a pyrimidine and piperidine moiety. With a molecular formula of C11H16N4O and a molecular weight of 220.28 g/mol, this compound serves as a valuable building block and fragment in medicinal chemistry and drug discovery programs. Its primary research application has been in the investigation of new inhibitors for Mycobacterium tuberculosis Enoyl-[acyl-carrier-protein] reductase (InhA), a key validated target in the treatment of tuberculosis . Studies have shown that incorporating this and similar fragments with functional group complexity (FGC) allows for efficient elaboration into novel and potent InhA inhibitors with favorable ligand efficiency metrics . The compound has been co-crystallized with the T2A mutant of the InhA enzyme (PDB ID: 5OIN), providing a high-resolution structural basis for understanding its binding mode and facilitating further rational drug design . More broadly, the pyrimidine scaffold is a privileged structure in drug discovery, and related acetamide-pyrimidine hybrids are being explored in various pharmacological areas, including as potential anticonvulsant agents, highlighting the versatility of this chemotype . This product is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9(16)14-10-3-7-15(8-4-10)11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXAROMXPLDLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Introduction of the Acetamide Group: The final step involves the acylation of the piperidine-pyrimidine intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The following table highlights structural differences and biological activities of N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide and related compounds:

Compound Name Substituents on Piperidine Biological Activity Key References
This compound Pyrimidin-2-yl at N1, acetamide at C4 Potential kinase inhibition (inferred from pyrimidine moiety)
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Ocfentanil) 2-Phenylethyl at N1, 2-methoxy-2-fluorophenylacetamide at C4 Potent μ-opioid receptor agonist (controlled substance)
N-(1-(2-Methoxyethyl)piperidin-4-yl)-N-...acetamide (Rilapladib) 2-Methoxyethyl at N1, complex quinolinyl-thioacetamide at C4 Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor (IC₅₀ = 0.23 nM)
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide Benzyl at N1, phenylacetamide at C4 Structural analog; unknown activity, used in synthetic intermediates
2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide 4-Methylpiperidinyl at N1, 4-methylpyridinylacetamide at C4 Example of pyridine-based analogs; potential CNS activity

Pharmacological and Functional Insights

  • In contrast, the pyrimidin-2-yl group in the target compound may favor kinase or protease interactions over opioid receptors.
  • Enzyme Inhibitors: Rilapladib’s 2-methoxyethyl and thioquinolinyl groups enable selective Lp-PLA2 inhibition, highlighting how bulkier substituents enhance target specificity .
  • Heteroaromatic Modifications: Pyrimidine (target compound) vs.

Biological Activity

N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and research findings, supported by relevant data tables and case studies.

The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB) , also known as Akt. This inhibition affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is crucial for various cellular processes including growth and survival.

Key Findings:

  • Target : Protein Kinase B (PKB)
  • Mode of Action : ATP-competitive inhibition
  • Biochemical Pathway : PI3K signaling pathway
  • Pharmacokinetics : Rapid metabolism in vivo with low oral bioavailability
  • Result : Modulates PKB signaling and inhibits tumor growth in xenograft models.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antitumor Activity :
    • In vivo studies show that this compound significantly inhibits the growth of human tumor xenografts in nude mice at tolerable doses.
  • Anticonvulsant Effects :
    • Related compounds have demonstrated potential anticonvulsant properties, suggesting that derivatives may also exhibit similar effects .
  • Enzyme Interactions :
    • The compound interacts with specific enzymes or receptors, modulating their activity, which could lead to various therapeutic implications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of human tumor xenografts in nude mice
AnticonvulsantPotential anticonvulsant activity noted in related compounds
Enzyme InteractionModulates activity of specific enzymes or receptors

Case Study: Antitumor Efficacy

A study conducted on the antitumor efficacy of this compound revealed that the compound effectively reduced tumor size in xenograft models. The study highlighted the compound's ability to modulate key biomarkers associated with PKB signaling, indicating its potential as a therapeutic agent for cancer treatment.

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate rapid clearance from the body and low oral bioavailability. This profile suggests that while the compound may be effective, its administration route and formulation may require optimization to enhance therapeutic efficacy.

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